N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine
Description
BenchChem offers high-quality N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-14-9-5-8-12(14)10-13-11-6-3-2-4-7-11/h5,8-9,11,13H,2-4,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDRHDWQTTTYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245977 | |
| Record name | N-Cyclohexyl-1-methyl-1H-pyrrole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142920-58-9 | |
| Record name | N-Cyclohexyl-1-methyl-1H-pyrrole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142920-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-1-methyl-1H-pyrrole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unlocking the Therapeutic Promise of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide serves as an in-depth exploration of the therapeutic potential of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine, a novel pyrrole derivative poised for significant impact in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document outlines the scientific rationale, potential mechanisms of action, and a comprehensive research framework to investigate this promising compound.
Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole ring is a fundamental heterocyclic motif that constitutes the core of numerous naturally occurring and synthetic molecules with significant biological activities. Its presence in blockbuster drugs, including anti-inflammatory agents like Indomethacin and statins such as Fluvastatin, underscores the versatility of the pyrrole scaffold in drug design. Pyrrole derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, neuroprotective, and anti-inflammatory effects. This well-established history provides a strong foundation for investigating novel pyrrole-containing compounds like N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine.
Compound Profile: N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine is a synthetic compound featuring a 1-methyl-pyrrol-2-yl moiety linked to a cyclohexanamine group via a methylene bridge.
| Property | Value | Source |
| Molecular Formula | C12H20N2 | ChemScene |
| Molecular Weight | 192.30 g/mol | ChemScene |
| CAS Number | 142920-58-9 | ChemScene |
| Topological Polar Surface Area (TPSA) | 16.96 Ų | ChemScene |
| Predicted LogP | 2.4474 | ChemScene |
The structural features of this molecule, particularly the combination of a substituted pyrrole ring and a lipophilic cyclohexyl group, suggest the potential for favorable pharmacokinetic properties and diverse biological interactions.
Therapeutic Hypotheses and Potential Mechanisms of Action
Based on the known activities of structurally similar pyrrole derivatives, we propose several compelling therapeutic avenues for N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine. The following sections will detail these hypotheses and outline the experimental workflows required for their validation.
Anticancer Potential
Rationale: Numerous pyrrole derivatives have demonstrated potent anticancer activity. For instance, certain pyrrolo[3,4-c]pyridine derivatives have shown antitumor effects, and other pyrrole-containing compounds have been investigated as inhibitors of crucial cancer-related targets like kinases and tubulin polymerization. The structural similarity of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine to these active compounds suggests it may also possess antiproliferative properties.
Proposed Mechanism of Action: The compound could potentially exert its anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many kinase inhibitors incorporate a pyrrole scaffold. The compound could potentially inhibit protein kinases involved in cancer cell proliferation and survival signaling pathways.
-
Tubulin Polymerization Inhibition: Some indole and pyrrole derivatives act as microtubule-targeting agents, disrupting cell division.
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
Experimental Workflow:
Caption: Workflow for evaluating the anticancer potential.
Neuroprotective Properties
Rationale: The pyrrole core is present in compounds with neuroprotective effects. Given the increasing prevalence of neurodegenerative diseases, novel agents that can protect neurons from damage are of high interest.
Proposed Mechanism of Action:
-
Anti-inflammatory Effects: Neuroinflammation is a key component of many neurodegenerative diseases. Pyrrole derivatives have shown anti-inflammatory activity.
-
Modulation of Neurotransmitter Receptors: The cyclohexanamine moiety is found in compounds that interact with various receptors in the central nervous system. For instance, some pyrrolidine derivatives act as selective 5-HT1A receptor agonists.
Experimental Workflow:
Caption: Workflow for assessing neuroprotective effects.
Synthetic Strategy
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine can be achieved through established synthetic routes for similar pyrrole derivatives. A plausible approach involves the reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde with cyclohexanamine.
Caption: Proposed synthetic route.
More advanced, one-pot multicomponent reactions could also be explored to enhance efficiency and yield. The synthesis of related protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines has been reported and could serve as a methodological reference.
Detailed Experimental Protocols
General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine in culture medium. Add the compound to the cells at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Neuronal Viability Assay
-
Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic day 18 rat pups.
-
Compound Pre-treatment: After 7 days in vitro, pre-treat the neurons with various concentrations of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine for 2 hours.
-
Induction of Oxidative Stress: Expose the neurons to a neurotoxic stimulus, such as 100 µM hydrogen peroxide (H2O2) or 50 µM glutamate, for 24 hours.
-
Viability Assessment: Measure cell viability using the LDH assay, which quantifies lactate dehydrogenase release from damaged cells, or the MTT assay as described above.
-
Data Analysis: Compare the viability of compound-treated neurons to that of neurons treated with the neurotoxin alone.
Conclusion and Future Directions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine represents a promising starting point for the development of novel therapeutics. The outlined research plan provides a clear and logical path to elucidate its biological activities and potential mechanisms of action. Future work should focus on lead optimization through the synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties. The exploration of its potential as a potassium-competitive acid blocker, similar to other pyrrole derivatives, could also be a fruitful area of investigation. Furthermore, its application in immunotherapy, potentially as a CSF-1R inhibitor, warrants consideration based on the activities of related compounds.
References
- Vertex AI Search Result 1. Smolecule. (2024, August 10). Buy Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- | 274687-34-2.
- ChemScene. N-((1-methyl-1h-pyrrol-2-yl)methyl)cyclohexanamine.
- MDPI. (2021).
- PubMed. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists.
- PubMed. [Studies on the pharmacology and toxicology of ciclopiroxolamine (author's transl)].
- PubMed. (2018). *Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3
Structure-Activity Relationship (SAR) Studies of Pyrrole-Cyclohexylamine Derivatives
This technical guide focuses on the N-cyclohexyl-pyrrole-2-carboxamide scaffold, a high-value chemical series recently identified as potent inhibitors of MmpL3 (Mycobacterial membrane protein large 3), a critical drug target for multi-drug resistant Mycobacterium tuberculosis.
Target Application: Anti-Tubercular Agents (MmpL3 Inhibitors)
Executive Summary
The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis demands novel therapeutic scaffolds. Pyrrole-cyclohexylamine derivatives , specifically N-cyclohexyl-pyrrole-2-carboxamides , have been validated as potent inhibitors of MmpL3 . MmpL3 is an essential transmembrane transporter responsible for shuttling trehalose monomycolate (TMM) across the inner membrane, a pivotal step in mycobacterial cell wall biosynthesis.[1][2]
This guide details the medicinal chemistry optimization of this scaffold, highlighting how the cyclohexyl "tail" and halogenated phenyl "head" cooperate to lock the ligand into the MmpL3 binding cleft, achieving Minimum Inhibitory Concentrations (MIC) as low as 0.004–0.016 µg/mL .
Chemical Biology & Mechanism of Action
To understand the SAR, one must first visualize the binding environment. MmpL3 possesses a hydrophobic channel that translocates lipids.
-
The Target: MmpL3 (Mycobacterial membrane protein large 3).[1][2][3]
-
The Function: Transports Trehalose Monomycolate (TMM) precursors to the periplasmic space for conversion into Trehalose Dimycolate (TDM).
-
Inhibition Mechanism: The pyrrole-cyclohexylamine ligand occupies the proton-translocating channel, mimicking the substrate's lipophilic profile while blocking the proton relay network essential for transport energy.
Pathway Visualization
Figure 1: Mechanism of Action. The inhibitor binds to MmpL3, preventing the translocation of TMM to the periplasm, effectively halting cell wall construction.[1]
Structure-Activity Relationship (SAR) Analysis
The scaffold is divided into three zones: the Head (C4/C5 substituents), the Core (Pyrrole-2-carboxamide), and the Tail (Cyclohexylamine).
Zone A: The Pyrrole Core (The Anchor)
The 1H-pyrrole-2-carboxamide core provides the essential geometry.
-
NH Donor: The pyrrole ring nitrogen (N1) and the amide nitrogen often participate in hydrogen bonding network within the binding pocket (specifically with Tyr/Ser residues).
-
Substitution: Alkylation of the pyrrole N1 is generally tolerated but often optimized with benzyl groups in parallel series. However, in the cyclohexyl-amide series, the free NH or specific N-alkylations modulate solubility without destroying binding.
Zone B: The Cyclohexylamine Tail (The Hydrophobic Clamp)
This is the defining feature of this guide. The cyclohexyl group is not merely a spacer; it fills a specific hydrophobic sub-pocket (S4 pocket).
-
Cyclohexyl vs. Phenyl: Replacing the cyclohexyl ring with a phenyl ring results in a loss of activity . The binding pocket requires the 3D volume (chair conformation) of the aliphatic ring, not the flat geometry of an aromatic ring.
-
Size Sensitivity:
-
Cyclopropyl/Cyclobutyl: Too small (decreased potency).
-
Cyclohexyl:[4]Optimal balance of potency and solubility (MIC ~0.06 µg/mL).
-
Adamantyl: Increases potency further (MIC <0.016 µg/mL) due to enhanced van der Waals contacts, but often at the cost of solubility.
-
Linear Chains: n-Hexyl or n-Octyl analogs show reduced activity compared to the rigid cyclohexyl ring.
-
Zone C: The Phenyl Head (The Electronic Modulator)
Attached typically at the C4 or C5 position of the pyrrole.
-
Halogenation is Critical: A 2,4-dichlorophenyl or 4-fluorophenyl moiety is essential.
-
Unsubstituted Phenyl: Weak activity.[1]
-
Electron-Withdrawing Groups (EWG): Cl, F, and CF3 improve potency by increasing the lipophilicity and potentially interacting with hydrophobic residues (e.g., Phe, Leu).
-
-
Positioning: The "Head" group occupies the S3/S4 pocket deep within the channel.
SAR Summary Table
| Structural Zone | Modification | Effect on Activity (Anti-TB) | Mechanistic Insight |
| Tail (Amide N) | Cyclohexyl | High Potency | Fills hydrophobic pocket; rigid chair conformation fits best. |
| Adamantyl | Very High Potency | Maximizes hydrophobic contacts; solubility risk. | |
| Phenyl | Loss of Activity | Flat geometry clashes with pocket walls. | |
| n-Butyl | Low Potency | Too flexible; entropic penalty upon binding. | |
| Head (Pyrrole C4) | 2,4-Dichlorophenyl | High Potency | Halogens provide necessary lipophilicity and steric bulk. |
| Phenyl (No subst.)[5] | Moderate/Low | Lacks specific hydrophobic interactions. | |
| Core | Pyrrole-2-carboxamide | Essential | Rigid linker; H-bond donor/acceptor motif. |
Experimental Protocols
Protocol A: Synthesis of N-Cyclohexyl-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide
Rationale: This protocol utilizes a coupling reaction between the pyrrole carboxylic acid and cyclohexylamine.
Reagents:
-
4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid (Intermediate A)
-
Cyclohexylamine (1.2 equiv)
-
HATU (1.5 equiv) or EDC/HOBt
-
DIPEA (Diisopropylethylamine, 3.0 equiv)
-
DMF (Dimethylformamide, anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve Intermediate A (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N2). Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (1.5 mmol) to the mixture. Stir at 0°C for 15 minutes to activate the carboxylic acid.
-
Addition: Dropwise add cyclohexylamine (1.2 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Work-up: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (2x), sat. NaHCO3 (2x), and brine (1x).
-
Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Validation: Confirm structure via 1H NMR (DMSO-d6) looking for the amide doublet (~8.0 ppm) and the cyclohexyl multiplet (1.1–1.9 ppm).
Protocol B: MmpL3 Inhibition Assay (Whole Cell)
Rationale: Direct enzyme assays for MmpL3 are difficult; whole-cell TMM/TDM ratios are the gold standard.
-
Culture: Grow M. tuberculosis H37Rv or M. smegmatis mc²155 to mid-log phase (OD600 ~0.6).
-
Treatment: Incubate bacteria with the test compound (at 4x MIC) for 4 hours.
-
Labeling: Add [14C]-acetate (1 µCi/mL) and incubate for an additional 4 hours to label newly synthesized lipids.
-
Extraction: Harvest cells, wash with PBS, and extract lipids using CHCl3:CH3OH (2:1).
-
Analysis: Separate lipids via TLC (Chloroform:Methanol:Water, 65:25:4).
-
Readout: Visualize via phosphorimaging. Result: A potent inhibitor will show accumulation of TMM and depletion of TDM compared to untreated controls.
Visualizing the SAR Logic
Figure 2: SAR Map. The tripartite structure requires specific features at the Head (halogenated aromatic) and Tail (aliphatic cycle) to achieve nanomolar potency.
References
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Source: Journal of Medicinal Chemistry (2022).[2][3] URL:[Link] Significance: Defines the "Head-Tail" pharmacophore model and establishes the superiority of cyclohexyl/adamantyl groups over aromatics at the amide position.
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Source: Molecules (MDPI, 2023). URL:[Link] Significance: Reviews the broader context of pyrrole antibacterials, confirming the 1-(4-chlorobenzyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide structure as a key lead.[6]
-
Structure-Activity Relationship Study and Optimisation of 2-Aminopyrrole Derivatives. Source: European Journal of Medicinal Chemistry (2017). URL:[Link] Significance: Provides comparative SAR data for pyrrole derivatives in other metallo-enzyme contexts, highlighting the versatility of the scaffold.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
A Technical Guide to Investigating the Biological Activity of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine
Introduction: Unveiling the Potential of a Novel Pyrrole Derivative
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine is a synthetic compound featuring a 1-methyl-1H-pyrrole moiety linked to a cyclohexanamine group. The pyrrole ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and effects on the central nervous system. The inclusion of a cyclohexanamine group may influence the compound's lipophilicity and interaction with biological targets. Given the lack of specific biological data for N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine, this guide proposes a structured, in-vitro approach to elucidate its potential therapeutic activities, focusing on two promising areas based on structure-activity relationships of analogous compounds: anti-inflammatory and cytotoxic effects.
Rationale for Investigation: Insights from Structural Analogs
The decision to investigate the anti-inflammatory and cytotoxic potential of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine is grounded in the established activities of structurally related compounds. Derivatives of 1-methyl-1H-pyrrole-2,5-dione have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Furthermore, various compounds incorporating the 5-((1-methyl-pyrrol-2-yl)methyl) scaffold have been synthesized and evaluated for their anticancer properties. These precedents suggest that N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine is a promising candidate for exhibiting similar biological activities. This guide outlines a comprehensive in-vitro screening plan to test these hypotheses.
Part 1: Investigating Anti-Inflammatory Activity
A primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. This section details the protocols to assess the inhibitory activity of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine against COX-1 and COX-2, as well as its effect on prostaglandin E2 production in a cellular model of inflammation.
In-Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay will determine the compound's direct inhibitory effect on the activity of purified COX-1 and COX-2 enzymes. A fluorometric or colorimetric approach can be employed to measure the peroxidase activity of the COX enzymes.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of the test compound in COX Assay Buffer to achieve a range of final concentrations for IC50 determination.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer and keep on ice.
-
Prepare the reaction mixture containing COX Assay Buffer, a heme cofactor, and a fluorescent or colorimetric probe.
-
-
Assay Procedure:
-
To a 96-well plate, add the reaction mixture to each well.
-
Add the serially diluted test compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the respective wells. Include a vehicle control (DMSO).
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[2]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measure the fluorescence or absorbance kinetically over 5-10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[3][4]
-
Diagram of COX-2 Inhibition Assay Workflow:
Part 2: Investigating Cytotoxic Activity
To evaluate the potential anticancer activity of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine, its cytotoxicity against a panel of human cancer cell lines will be assessed. The MTT and LDH assays are robust, colorimetric methods to determine cell viability and membrane integrity, respectively.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. [5][6][7] Experimental Protocol:
-
Cell Seeding:
-
Seed human cancer cell lines (e.g., HT-29, HeLa, MCF-7) in 96-well plates at an appropriate density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight. [8]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine for 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. [5]
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage. [9][10][11][12] Experimental Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
-
LDH Measurement:
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at 490 nm. [9]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each treatment, using a positive control (cells treated with a lysis buffer) to represent 100% LDH release.
-
Determine the EC50 value, the concentration of the compound that causes 50% of the maximum LDH release.
-
Diagram of Cytotoxicity Assay Workflow:
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison. This includes IC50 values for COX-1 and COX-2 inhibition, the COX-2 selectivity index, and IC50/EC50 values for cytotoxicity against different cancer cell lines.
Table 1: Hypothetical Anti-Inflammatory Activity Data
| Target | IC50 (µM) |
| COX-1 | >100 |
| COX-2 | 15.2 |
| COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | >6.5 |
| PGE2 Production (RAW 264.7) | 25.8 |
Table 2: Hypothetical Cytotoxicity Data
| Cell Line | Assay | IC50 / EC50 (µM) |
| HT-29 (Colon Cancer) | MTT | 45.7 |
| HeLa (Cervical Cancer) | MTT | 62.1 |
| MCF-7 (Breast Cancer) | MTT | 53.8 |
| HT-29 (Colon Cancer) | LDH | 50.3 |
Conclusion and Future Directions
This technical guide provides a foundational, in-vitro screening strategy to characterize the biological activity of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine. The proposed assays will generate crucial preliminary data on its potential as an anti-inflammatory or cytotoxic agent. Positive results from these initial screens would warrant further investigation, including more detailed mechanistic studies, in-vivo efficacy testing in animal models, and pharmacokinetic profiling to assess its drug-like properties. The logical and structured approach outlined herein will provide a solid basis for understanding the therapeutic potential of this novel pyrrole derivative.
References
-
Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Bioo Scientific Corporation. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
L'vov, A., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Chen, C. Y., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 22(12), 2095. Retrieved from [Link]
-
Li, Y., et al. (2014). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Experimental and Therapeutic Medicine, 7(1), 223–227. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? Retrieved from [Link]
-
Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3844-3852. Retrieved from [Link]
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Kartsogiannis, V., et al. (2009). Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells. Journal of Cellular Biochemistry, 106(2), 266–274. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Hammer, K. D., et al. (2007). Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. Journal of Agricultural and Food Chemistry, 55(18), 7323–7331. Retrieved from [Link]
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Ghorab, M. M., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(7), 885-891. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
ten Dijke, P., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 429(1), 51-57. Retrieved from [Link]
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Chemical stability and reactivity profile of (1-methyl-1H-pyrrol-2-yl)methyl cyclohexylamine
An In-Depth Technical Guide to the Chemical Stability and Reactivity Profile of (1-methyl-1H-pyrrol-2-yl)methyl cyclohexylamine
Executive Summary
(1-methyl-1H-pyrrol-2-yl)methyl cyclohexylamine is a molecule of interest for researchers in drug discovery, incorporating two key pharmacophores: an N-methylated pyrrole ring and a cyclohexylamine moiety. Understanding its intrinsic chemical stability and reactivity is paramount for predicting its behavior during synthesis, formulation, storage, and in biological systems. This guide provides a comprehensive framework for assessing these properties, grounded in established regulatory principles and chemical theory. We will explore the molecule's structural liabilities, predict its reactivity, and provide detailed, field-proven protocols for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to empower scientists to not only execute but also interpret the resulting data, ensuring the development of robust, safe, and effective drug candidates.
Molecular Structure and Physicochemical Context
Structural Analysis and Key Functional Groups
The molecule's structure combines an electron-rich aromatic heterocycle with a basic aliphatic amine, linked by a methylene bridge. Each component contributes distinct chemical properties:
-
1-methyl-1H-pyrrole Moiety: The pyrrole ring is a π-excessive aromatic system. The nitrogen's lone pair participates in the aromatic sextet, making the ring highly susceptible to electrophilic attack and oxidation, particularly at the carbons adjacent to the nitrogen (C2 and C5).[1][2] The N-methyl group blocks reactions at the nitrogen atom but does little to reduce the ring's overall nucleophilicity.
-
Cyclohexylamine Moiety: This is a primary aliphatic amine, which imparts significant basicity to the molecule. Its nucleophilic character makes it a reactive site for acylation, alkylation, and condensation reactions (e.g., with carbonyl-containing excipients).
-
Methylene Bridge (-CH₂-): This linker connects the two primary moieties. While generally stable, the C-N bonds flanking it are potential sites of cleavage under harsh conditions.
Predicted Physicochemical Properties
A thorough experimental determination of properties is essential. However, initial predictions guide the experimental design.
| Property | Predicted Value/Characteristic | Rationale & Implication |
| pKa | ~10.5 - 11.0 (Cyclohexylamine) | The aliphatic amine is the primary basic center. This value is critical for understanding solubility, salt formation, and behavior in physiological pH ranges. Experimental verification is crucial. |
| ~ -3.8 (Pyrrole conjugate acid) | The pyrrole nitrogen is extremely weakly basic and will not be protonated under physiological conditions.[3] | |
| LogP | Moderately Lipophilic | The combination of the hydrocarbon-rich cyclohexyl group and the aromatic pyrrole ring suggests good membrane permeability but may also influence solubility. |
| Appearance | Colorless to Light Yellow | Pyrrole-containing compounds are known to darken upon exposure to air and light due to oxidative degradation and polymerization.[3] |
Predicted Reactivity and Degradation Profile
The molecule's hybrid structure suggests several potential pathways for chemical transformation and degradation.
Oxidative Degradation
Oxidation is anticipated to be a primary degradation pathway.[4][5]
-
Pyrrole Ring Oxidation: The electron-rich pyrrole ring is highly susceptible to oxidation by atmospheric oxygen, peroxides, or metabolic enzymes (cytochrome P450s).[1] This can lead to the formation of epoxide intermediates, which may rearrange to pyrrolidinones or undergo ring-opening to form reactive dicarbonyl species.[1] Such degradation often results in coloration of the material.
-
Amine Oxidation: Primary amines can be oxidized to form hydroxylamines or N-oxides, although this is generally less facile than the oxidation of the pyrrole ring.
pH-Dependent Degradation (Hydrolysis)
While the molecule lacks readily hydrolyzable groups like esters or amides, its stability can be significantly influenced by pH.
-
Acidic Conditions: Under strong acidic conditions, polymerization of the pyrrole ring can be catalyzed. The protonated amine form is expected to be more water-soluble but potentially less stable.
-
Basic Conditions: In the free-base form, the molecule is more susceptible to oxidation.
Photodegradation
Aromatic systems, especially electron-rich heterocycles like pyrrole, can absorb UV light, leading to photolytic degradation.[6] This process can generate radical species, accelerating oxidative degradation and potentially leading to complex mixtures of byproducts.
Reactivity with Excipients
The nucleophilic cyclohexylamine group presents a significant risk of reacting with common pharmaceutical excipients.
-
Maillard Reaction: Reaction with reducing sugars (e.g., lactose) can lead to the formation of glycosylamines and subsequent colored degradation products.
-
Condensation: Reaction with aldehyde impurities, often found in excipients like polyethylene glycol (PEG), can form Schiff bases (imines).
A Framework for Comprehensive Stability Assessment
A forced degradation study is essential to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[5][7] This framework is designed in accordance with ICH Q1A(R2) guidelines.[8][9][10]
Caption: Workflow for a comprehensive forced degradation study.
Recommended Forced Degradation Conditions
The goal is to achieve 10-20% degradation to ensure that secondary degradation is minimized.[11]
| Condition | Reagent/Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | Assesses stability in acidic environments, relevant to gastric fluid and acidic formulations. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | Evaluates stability in alkaline conditions, relevant to intestinal transit and basic formulations. |
| Oxidation | 3% H₂O₂ at Room Temp | Simulates exposure to peroxide-forming excipients and oxidative stress. The pyrrole ring is a primary target.[4][12] |
| Thermal | 80 °C (Dry Heat) & 80 °C / 75% RH | Determines the impact of heat and humidity, crucial for defining storage conditions and assessing stability during transport.[4] |
| Photostability | ICH Q1B specified light/UV exposure | Essential for compounds with chromophores like the pyrrole ring to determine if light-protective packaging is required.[6][10] |
Essential Experimental Protocols
Protocol: Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration is a direct and robust method for determining the dissociation constant of the basic cyclohexylamine group.[13][14] Understanding the pKa is fundamental to developing aqueous formulations, predicting solubility, and modeling physiological absorption.
Methodology:
-
Preparation: Prepare a ~0.01 M solution of the compound in deionized water or a suitable co-solvent system (e.g., water-methanol) if solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, use derivative plots (dpH/dV vs. V) to precisely locate the equivalence point.
Protocol: Development of a Stability-Indicating HPLC-UV Method
Causality: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.[15] Its development is a regulatory requirement and the cornerstone of any stability study. Reverse-phase HPLC is the workhorse for this task due to its versatility with moderately polar compounds.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides good retention for moderately lipophilic compounds.
-
Mobile Phase Screening:
-
Aqueous (A): 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water. The acid modifier improves peak shape for basic analytes like amines by suppressing silanol interactions.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.
-
-
Gradient Elution: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradation products from the forced degradation samples.
-
Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 200-400 nm). This helps in identifying the optimal wavelength for detection and can indicate peak purity if the spectra across a single peak are consistent.
-
Method Optimization: Adjust the gradient slope, flow rate, and temperature to achieve a resolution (Rs) > 2 between the parent peak and the nearest eluting degradant peak.
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate specificity by showing that all degradation products are resolved from the parent compound.
Predicted Degradation Pathways and Structural Elucidation
The combination of forced degradation studies and a validated stability-indicating method allows for the mapping of degradation pathways.
Caption: Predicted major degradation pathways for the target molecule.
-
Structural Elucidation: The identity of significant degradants (>0.1%) should be determined using mass spectrometry (LC-MS) to obtain the molecular weight and fragmentation patterns. For definitive structural confirmation, degradants may need to be isolated using preparative chromatography followed by analysis with Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion and Strategic Recommendations
The chemical profile of (1-methyl-1H-pyrrol-2-yl)methyl cyclohexylamine is dominated by the high reactivity of its N-methylpyrrole ring and the basicity of its cyclohexylamine tail.
-
Primary Stability Concern: The molecule's primary liability is oxidative degradation of the pyrrole ring. This has direct implications for manufacturing (requiring inert atmospheres), packaging (requiring oxygen and light barriers), and formulation (requiring the inclusion of antioxidants).
-
Reactivity Risks: The primary amine poses a significant risk for incompatibility with excipients containing reducing sugars or aldehyde impurities. Careful excipient selection and screening are mandatory.
-
Future Directions: A robust stability program, guided by the principles and protocols outlined in this guide, is the critical next step. The data generated will be foundational for all subsequent stages of drug development, from lead optimization and formulation design to regulatory submission and establishing a commercially viable shelf-life.
References
- PubMed. (n.d.). Synthesis, acute toxicity, and analgesic activity of new derivatives of pyrrole.
- U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- PMC. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
- PMC. (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval).
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products.
- ProPharma. (2021). Stability Testing of New Drug Substances and Products.
- Q1 Scientific. (2013). New FDA Stability Storage Guidelines.
- CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021.
- (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation.
- DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
- DOI. (n.d.). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.
- Wikipedia. (n.d.). Pyrrole.
- (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- ResearchGate. (2014). (PDF) Pyrrolizidine Alkaloids - Structure and Toxicity.
- (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
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- (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- (n.d.). A novel accelerated oxidative stability screening method for pharmaceutical solids.
- Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
- ResearchGate. (2025). (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.
- MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
- PubMed. (n.d.). Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential.
- Testing Laboratory. (n.d.). Oxidative Stress Stability Testing.
- PMC. (n.d.). Development of Methods for the Determination of pKa Values.
- (n.d.). Simple Method for the Estimation of pKa of Amines†.
- Pharmaceutical Technology. (2017). Stepping Up the Pace of Drug Stability Studies.
- ICH. (n.d.). Q1A(R2) Guideline.
- New Journal of Chemistry (RSC Publishing). (n.d.). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst.
- SciSpace. (2016). Forced Degradation Studies.
- CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- MDPI. (n.d.). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity.
- PMC - NIH. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
- ResearchGate. (2025). Synthesis of Chlorinated 2-(Aminomethyl)- and 2-(Alkoxymethyl)pyrroles. | Request PDF.
- MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
- PMC. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- ResearchGate. (2025). Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles.
- Organic Chemistry Portal. (n.d.). 1-Pyrroline synthesis.
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- ResearchGate. (n.d.). Selected examples of biologically active 1-pyrrolines.
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Methodological & Application
Application Note: Solvent System Optimization for the Reductive Amination of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine
Executive Summary
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine is a critical transformation in the development of antihistamines and kinase inhibitors. While reductive amination is a standard procedure, the specific electronic properties of the 1-methylpyrrole moiety—specifically its acid sensitivity and electron-rich nature—demand a tailored solvent strategy.
This guide moves beyond the traditional use of 1,2-Dichloroethane (DCE), proposing 2-Methyltetrahydrofuran (2-MeTHF) as a superior, sustainable alternative that maintains high yields (>85%) while mitigating the toxicity and disposal costs associated with chlorinated solvents.
Chemical Context & Mechanistic Causality
The Reaction
The synthesis involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde (electrophile) with cyclohexylamine (nucleophile), followed by reduction.
The Solvent Challenge
The choice of solvent dictates the position of the imine equilibrium and the stability of the pyrrole ring.
-
Imine Stabilization: The solvent must facilitate the dehydration of the hemiaminal intermediate to form the imine.
-
Pyrrole Sensitivity: Pyrroles are prone to acid-catalyzed polymerization. Strong acids or highly acidic solvents must be avoided. STAB requires a slightly acidic environment (usually provided by acetic acid) to activate the imine, but this must be carefully controlled.
-
Solubility: STAB has limited solubility in pure ethers but works effectively as a suspension; however, the resulting amine-boron complex must remain manageable.
Mechanistic Pathway
The following diagram illustrates the reaction pathway and the critical role of the solvent/acid system.
Figure 1: Mechanistic pathway of reductive amination showing the critical iminium formation step.
Solvent Selection Matrix
The following table compares the "Legacy" standard against the recommended "Green" alternative.
| Feature | 1,2-Dichloroethane (DCE) | 2-Methyltetrahydrofuran (2-MeTHF) | Methanol (MeOH) |
| Role | Legacy Benchmark | Recommended (Green) | Alternative (Stepwise) |
| STAB Compatibility | Excellent. Stable suspension. | Good. Stable suspension. | Poor. Reacts with STAB. |
| Imine Formation | Fast. Azeotropic water removal possible. | Good. Higher boiling point aids kinetics. | Fast, but requires NaBH₄. |
| Toxicity | High. Carcinogen, difficult disposal. | Low. Bio-derived, biodegradable. | Moderate. |
| Work-up | Phase separation requires care (emulsions). | Excellent phase separation (clean cuts). | Requires solvent swap. |
| Yield Potential | 88-95% | 85-92% | 70-80% |
Detailed Experimental Protocols
Protocol A: The "Green" Method (Recommended)
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) Scale: 10 mmol
-
Preparation:
-
Charge a dry reaction flask with 1-methyl-1H-pyrrole-2-carbaldehyde (1.09 g, 10 mmol) and 2-MeTHF (30 mL).
-
Add cyclohexylamine (0.99 g, 10 mmol) in one portion.
-
Critical Step: Add Acetic Acid (0.60 g, 10 mmol, 1.0 eq).
-
Note: Unlike simple aromatics, do not use excess acid. 1.0 eq is sufficient to catalyze imine formation without polymerizing the pyrrole.
-
-
-
Imine Formation:
-
Stir at Room Temperature (20-25°C) for 30–60 minutes.
-
Validation: Monitor by TLC (EtOAc/Hexane) or LCMS. Disappearance of aldehyde indicates imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq) portion-wise over 15 minutes.
-
Safety: Mild hydrogen evolution may occur.
-
-
Remove ice bath and stir at Room Temperature for 4–12 hours.
-
-
Quench & Work-up:
-
Quench by adding 1M NaOH (30 mL) carefully. Stir for 20 minutes until the phases are clear.
-
Separate the organic layer (2-MeTHF).
-
Extract the aqueous layer once with 2-MeTHF (10 mL).
-
Combine organics, wash with brine, and dry over Na₂SO₄.
-
Concentrate under reduced pressure to yield the crude secondary amine.
-
Protocol B: The "Legacy" Method (Benchmark)
Solvent: 1,2-Dichloroethane (DCE)
Use this protocol only if solubility in 2-MeTHF is insufficient or for comparative studies.
-
Dissolve aldehyde (10 mmol) and amine (10 mmol) in DCE (30 mL).
-
Add Acetic Acid (10 mmol). Stir for 30 mins.
-
Add STAB (14-15 mmol) in one portion.
-
Stir overnight under Nitrogen.
-
Quench: Add saturated NaHCO₃ solution.
-
Note: DCE forms stubborn emulsions. Filtration through a Celite pad may be required before phase separation.
-
-
Extract with DCM, dry, and concentrate.
Process Control & Troubleshooting
Decision Tree for Optimization
Use the following logic flow to troubleshoot low yields or purity issues.
Figure 2: Troubleshooting logic for maximizing yield and purity.
Critical Process Parameters (CPPs)
-
Water Content: While STAB tolerates small amounts of water, dry solvents (<0.1% H₂O) are recommended to push the imine equilibrium forward.
-
Acid Stoichiometry: For pyrrole derivatives, maintain Acetic Acid between 0.9 – 1.1 equivalents. Excess acid promotes electrophilic substitution on the pyrrole ring or polymerization.
-
Temperature: Do not exceed 40°C during the reduction phase to prevent thermal decomposition of STAB.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem.
-
Gupta, A., et al. (2014). "Green Solvents for Reductive Amination." RSC Advances.
-
Common Organic Chemistry. (2023). "Sodium Triacetoxyborohydride (STAB) Reactivity Profile."
Sources
Application Note: Catalytic Hydrogenation of Pyrrole-Based Secondary Amines
Executive Summary
The reduction of pyrrole rings to pyrrolidines (cyclic secondary amines) is a pivotal transformation in the synthesis of alkaloids, proline derivatives, and high-value pharmaceutical intermediates (e.g., nicotine analogs, kinase inhibitors). Unlike simple olefins, pyrroles possess significant aromatic stability (~22 kcal/mol resonance energy) and are susceptible to acid-catalyzed polymerization.
This guide details two distinct methodologies:
-
Heterogeneous Catalysis (Rh/Ru): Robust, scalable protocols utilizing the "Acid Effect" to break aromaticity.
-
Asymmetric Homogeneous Catalysis (Ir/Ru): Precision synthesis for chiral pyrrolidines using state-of-the-art ligand systems.
Mechanistic Insight: The "Acid Effect"
Expertise & Causality: Direct hydrogenation of neutral pyrroles over transition metals is notoriously sluggish due to the electron-rich aromatic ring, which binds too strongly to the metal surface (poisoning) or resists hydride transfer.
The industry-standard solution is Acid-Mediated Hydrogenation . Pyrroles are weak bases (
Figure 1: Mechanism of Acid-Mediated Pyrrole Hydrogenation
Caption: Disruption of aromaticity via protonation facilitates rapid hydride addition, preventing catalyst poisoning.
Comparative Strategy: Method Selection
Select the appropriate workflow based on your substrate's stereochemical requirements.
| Feature | Method A: Heterogeneous (Rh/C) | Method B: Homogeneous (Ir-Chiral) |
| Primary Catalyst | 5% Rh/C or 5% Ru/C | Ir-SpiroPAP or Ru-PhTRAP |
| Solvent System | Acetic Acid (or MeOH + HCl) | TFE, MeOH, or DCM |
| Pressure | 5–50 bar | 10–80 bar |
| Stereocontrol | Diastereoselective (cis-predominant) | Highly Enantioselective (>95% ee) |
| Throughput | High (Gram to Kilo scale) | Low to Medium (High value targets) |
| Cost | Low (Catalyst recyclable) | High (Ligand cost) |
Protocol A: Heterogeneous Batch Hydrogenation
Application: Scalable synthesis of racemic or diastereomerically pure (all-cis) pyrrolidines. Critical Factor: Rhodium is generally superior to Palladium for pyrrole reduction due to lower susceptibility to nitrogen poisoning.
Materials
-
Substrate: 2,5-Disubstituted Pyrrole (10 mmol)
-
Catalyst: 5% Rhodium on Carbon (Rh/C), Degussa type or equivalent (5 wt% loading relative to substrate).
-
Solvent: Glacial Acetic Acid (AcOH). Note: If acid-sensitive groups are present, use MeOH with 1.0 equiv. H2SO4.
-
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).
Step-by-Step Workflow
-
Catalyst Charging (Safety Critical):
-
Under an inert atmosphere (Argon/Nitrogen), weigh 5% Rh/C (wet support recommended to minimize ignition risk).
-
Caution: Dry Rh/C is pyrophoric. Always wet with a small amount of water or solvent before adding bulk solvent.
-
-
Slurry Preparation:
-
Dissolve the pyrrole substrate in Glacial Acetic Acid (0.5 M concentration).
-
Add the solution to the autoclave liner containing the catalyst.
-
-
Purging Sequence:
-
Seal the reactor.
-
Pressurize with Nitrogen (10 bar) and vent (Repeat 3x) to remove Oxygen.
-
Pressurize with Hydrogen (10 bar) and vent (Repeat 3x) to exchange gases.
-
-
Reaction:
-
Pressurize to 40 bar (approx. 580 psi) H2.
-
Heat to 60°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
-
Monitoring: Reaction is typically complete in 4–12 hours. Monitor H2 uptake curve if equipped with a mass flow controller.
-
-
Workup:
-
Cool to room temperature and carefully vent H2.
-
Filter the mixture through a Celite pad to remove the catalyst. Keep filter cake wet to prevent fire.
-
Concentrate the filtrate.
-
Basification: The product will be an acetate salt. Dissolve in water, adjust pH to >12 using 4M NaOH, and extract with DCM or Et2O to isolate the free amine.
-
Protocol B: Asymmetric Homogeneous Hydrogenation
Application: Synthesis of chiral pyrrolidines (e.g., chiral prolines) from achiral pyrroles. Critical Factor: Use of Iridium or Ruthenium complexes with chiral phosphine ligands (e.g., Zhou's Ir-SpiroPAP or Kuwano's Ru-PhTRAP).
Figure 2: Asymmetric Workflow Decision Tree
Caption: Ligand/Metal selection depends heavily on the electronic nature of the pyrrole nitrogen.
Detailed Protocol (Route B: Ir-Catalyzed with Acid Activation)
This protocol utilizes the method developed by Zhou et al., effective for simple pyrroles.
-
Glovebox Operations:
-
In a nitrogen-filled glovebox, weigh the chiral catalyst: [Ir(COD)Cl]2 (1.0 mol%) and (R)-SpiroPAP ligand (2.2 mol%).
-
Stir in anhydrous solvent (MeOH or TFE) for 30 mins to form the active complex.
-
-
Substrate Addition:
-
Add the pyrrole substrate (0.5 mmol).
-
Add Activator: Add L-Camphorsulfonic acid (L-CSA) or HCl (0.5–1.0 equiv). Note: The acid is required to generate the iminium intermediate which the Ir-hydride reduces enantioselectively.
-
-
Hydrogenation:
-
Transfer the vial to a high-pressure autoclave.
-
Pressurize to 60 bar (870 psi) H2.
-
Stir at room temperature (25°C) for 24 hours. Note: Higher temperatures may erode enantioselectivity.
-
-
Purification:
-
Vent H2 carefully.
-
Neutralize with saturated NaHCO3.
-
Extract with EtOAc.
-
Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Catalyst Poisoning | Switch from Pd to Rh. Ensure substrate is free of thiols/sulfur. Increase H2 pressure. |
| Ring Opening | Over-reduction / Hydrogenolysis | Lower temperature (<50°C). Reduce reaction time. Avoid Pd if benzyl groups are present. |
| Low Stereoselectivity (Cis/Trans) | Isomerization of intermediate | In heterogeneous methods, cis is favored kinetically. Use acidic media to prevent enamine equilibration. |
| Low Enantioselectivity | Temperature too high | Run homogeneous reaction at 0°C or RT. Screen different chiral ligands (SegPhos, BINAP, SpiroPAP). |
References
-
Kuwano, R., et al. (2011).[1][2] Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles.[1] Journal of the American Chemical Society.[1] Link
-
Wang, D. S., et al. (2011).[1] Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines.[1][2][3][4][5] Journal of the American Chemical Society.[1] Link
-
Hegedűs, L. (1998). Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives. ResearchGate.[6][7][8] Link
-
Yang, X., et al. (2017).[9] Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols.[9] Chemical Science.[7][9] Link
-
Zhou, Y. G. (2012).[1] Asymmetric Hydrogenation of Heteroarenes and Arenes.[1] Chemical Reviews.[1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Extraction Optimization for N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine
Core Directive & Chemical Logic
The Central Conflict: Successful extraction of this molecule requires navigating a chemical "minefield." You are dealing with a molecule that possesses two conflicting functional groups:
-
Secondary Amine (Cyclohexyl-amine moiety): A base (
). To extract this into an organic solvent, you must effectively deprotonate it (pH > 12). -
N-Methylpyrrole Ring: An electron-rich aromatic heterocycle. While base-stable, it is highly acid-sensitive . Exposure to strong acids (pH < 1) or oxidizing agents causes rapid polymerization, turning your product into a black, insoluble tar.
The Golden Rule:
Maintain pH > 4.0 at all times. Never use 1M HCl or unbuffered strong acids for back-extraction. Use buffered weak acids (Citric/Acetic) if aqueous solubility is required.
Critical Parameter Analysis (The "Why")
The following table summarizes the physicochemical behavior of your target molecule at different pH levels.
| pH Range | Dominant Species | Phase Preference | Operational Risk |
| < 2.0 | Protonated (Unstable) | Aqueous (Decomposes) | CRITICAL: High risk of pyrrole polymerization (red/black tar formation). |
| 4.0 – 6.0 | Protonated (Stable) | Aqueous | Safe Zone: Ideal for salt formation or aqueous washing. |
| 7.0 – 9.0 | Mixed Species | Emulsion Risk | Inefficient: Poor partitioning; likely to form stable emulsions. |
| > 12.0 | Neutral (Free Base) | Organic (DCM/EtOAc) | Target Zone: >99% recovery in organic phase. |
Visualizing the pH Strategy
The diagram below illustrates the speciation logic that dictates our extraction protocol.
Figure 1: Speciation and stability map. Note the "Red Zone" at low pH where pyrrole degradation occurs.
Validated Extraction Protocol
Objective: Isolate the free base from a crude reaction mixture.
Reagents
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Base: 2M NaOH or Saturated
. -
Wash Solution: Brine (Saturated NaCl).
-
Drying Agent:
(Sodium Sulfate).
Step-by-Step Workflow
-
Initial Assessment: Check the pH of your crude reaction mixture.
-
Basification (The Critical Step):
-
Slowly add 2M NaOH to the crude mixture while stirring.
-
Target: Adjust pH to 12.5 – 13.0 .
-
Why: The amine
is ~10.5. According to the Henderson-Hasselbalch equation, you need pH = to ensure 99% of the amine is in the neutral (organic-soluble) form [1].
-
-
Extraction:
-
Add organic solvent (Vol ratio 1:1 vs aqueous phase).
-
Shake gently (do not shake vigorously to avoid emulsions).
-
Separate phases. Repeat extraction 2x.
-
-
Washing:
-
Combine organic layers.
-
Wash once with Brine. Do not wash with water alone, as the amine may partition back into the aqueous phase if the pH drops.
-
-
Drying & Concentration:
-
Dry over
, filter, and concentrate in vacuo < 40°C.
-
Troubleshooting Guide
Scenario A: "My yield is very low (< 50%)."
Diagnosis: Incomplete Deprotonation. Mechanism: If you stopped basifying at pH 10 (thinking it was "basic enough"), 50% of your product is still protonated (charged) and remains in the water layer. Solution:
-
Take the aqueous waste layer.
-
Measure pH accurately.
-
Add NaOH until pH > 12.5.
-
Re-extract with fresh DCM.
Scenario B: "The organic layer turned black/red during the acid wash."
Diagnosis: Acid-Catalyzed Polymerization. Mechanism: You likely used 1M HCl or similar strong acid to remove impurities. The pyrrole ring is extremely sensitive to protonation at the C2/C3 positions, leading to rapid polymerization [2]. Solution:
-
Prevention: Avoid acid washes if possible.
-
Alternative: If you must do an acid wash to remove non-basic impurities, use 0.5M Citric Acid (pH ~3-4) or a Phosphate Buffer (pH 5). Perform this step quickly and strictly keep the temperature cold (0°C).
Scenario C: "I have a stubborn emulsion."
Diagnosis: Surfactant Effect. Mechanism: The molecule has a lipophilic head (cyclohexyl) and a polar tail, acting as a surfactant at neutral pH. Solution:
-
Salting Out: Add solid NaCl to the aqueous phase until saturated. This increases the ionic strength, forcing the organic molecule out.
-
Filtration: Filter the emulsion through a pad of Celite.
-
Time: Allow to stand for 12+ hours.
Decision Support Diagram
Use this flowchart to navigate the extraction process dynamically.
Figure 2: Operational workflow for safe extraction.
FAQ
Q: Can I use HCl to make the hydrochloride salt of this amine? A: Proceed with extreme caution. Do not add concentrated HCl directly. To make the salt, dissolve the free base in dry ether or dioxane and add a stoichiometric amount of anhydrous HCl (e.g., 1M or 4M in dioxane) dropwise at 0°C. Excess strong acid will degrade the pyrrole.
Q: Why is the
Q: Is this molecule stable in air? A: Pyrrole derivatives can be sensitive to oxidation (turning brown/red) upon prolonged exposure to air and light [4]. Store the extracted oil under nitrogen or argon in the dark.
References
-
LibreTexts Chemistry. (2021). Liquid-Liquid Extractions. Link
-
Pipzine Chemicals. (2024).[1] N-Methylpyrrole: Properties and Stability. Link
-
PubChem. (2024).[2] Cyclohexanemethanamine Compound Summary. National Library of Medicine. Link
-
Fisher Scientific. (2025). Safety Data Sheet: N-Methylpyrrole. Link
Sources
Validation & Comparative
High-resolution mass spectrometry (HRMS) data for N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine
Orbitrap vs. Q-TOF Workflows for Small Molecule Characterization
Executive Summary
This guide provides a technical comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the characterization of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine (CAS: 142920-58-9). As a secondary amine featuring an electron-rich N-methylpyrrole system, this molecule presents specific ionization and fragmentation behaviors critical for pharmaceutical intermediate verification and impurity profiling.
We evaluate two dominant architectures—Orbitrap (Thermo Q Exactive series) and Quadrupole Time-of-Flight (Agilent 6500 series) —focusing on mass accuracy, isotopic fidelity, and fragmentation pathways (HCD vs. CID).
Physicochemical Profile & Exact Mass
Before instrument selection, the theoretical mass landscape must be defined to establish acceptance criteria for mass accuracy (typically < 5 ppm).
| Parameter | Value | Notes |
| Formula | ||
| Monoisotopic Mass | 192.16265 Da | Neutral molecule |
| 193.17025 m/z | Protonated species (ESI+) | |
| pKa (Predicted) | ~10.5 (Secondary Amine) | Highly responsive to ESI+ |
| LogP | ~2.45 | Suitable for Reverse Phase LC (C18) |
Structural Insight: The molecule consists of a cyclohexyl ring connected via a methylene bridge to an N-methylpyrrole. The secondary amine is the primary site of protonation.
Platform Comparison: Orbitrap vs. Q-TOF[1][2]
Orbitrap Technology (e.g., Q Exactive Plus)[3]
-
Mechanism: Traps ions in an electrostatic field; frequency of oscillation is proportional to
. -
Strength for this Molecule:
-
Ultra-High Resolution: >140,000 FWHM. This is critical if the sample contains isobaric impurities (e.g., oxidation products where
vs shifts are subtle). -
HCD Fragmentation: Higher-Energy Collisional Dissociation provides "harder" fragmentation, useful for breaking the stable pyrrole ring if structural elucidation of the aromatic core is required.
-
Q-TOF Technology (e.g., Agilent 6545)
-
Mechanism: Accelerates ions through a flight tube; time of arrival determines
. -
Strength for this Molecule:
-
Isotopic Fidelity: Q-TOFs generally maintain better A+1/A+2 intensity ratios during fast scanning. This validates the elemental composition (
vs impurities). -
Speed: Faster duty cycles make it superior for coupling with UHPLC if this molecule is being screened in a high-throughput library.
-
Head-to-Head Data Summary
| Feature | Orbitrap (HCD) | Q-TOF (CID) | Recommended For |
| Mass Accuracy | < 1-3 ppm (Internal Lock) | < 2-5 ppm (External Cal) | Orbitrap (Confirmation) |
| Resolution | 140,000 @ 200 m/z | 40,000 @ 200 m/z | Orbitrap (Purity) |
| Fragmentation | Rich spectra (Ring opening) | Conservative (Side chain loss) | Q-TOF (Library ID) |
| Scan Speed | 12 Hz | 50 Hz | Q-TOF (HT Screening) |
Experimental Protocol
To ensure reproducibility, the following self-validating workflow is recommended. This protocol minimizes in-source fragmentation while maximizing the
Sample Preparation[1][4]
-
Stock: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC Grade).
-
Dilution: Dilute to 1 µg/mL in 50:50
+ 0.1% Formic Acid.-
Note: Formic acid is essential to protonate the secondary amine (
).
-
-
Blank: Run a solvent blank immediately before injection to assess carryover.
Instrument Parameters (General ESI+)
-
Spray Voltage: 3.5 kV (Ensure stable Taylor cone).
-
Capillary Temp: 320°C.
-
Sheath Gas: 35 arb units (Nitrogen).
-
Scan Range: m/z 50 – 500 (Focus on low mass fragments).
Analytical Workflow Diagram
Figure 1: Comparative analytical workflow for characterizing amine derivatives.
Fragmentation Analysis & Mechanistic Insights
Understanding the fragmentation is the "fingerprint" verification of the molecule. For N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine, the fragmentation is driven by the stability of the pyrrole ring and the labile nature of the C-N bonds.
Observed Fragments (Theoretical & Experimental Consensus)
| m/z (Calc) | Fragment Structure | Mechanism |
| 193.1703 | Parent Ion (Protonated) | |
| 112.1121 | Loss of Pyrrole moiety (Inductive cleavage) | |
| 94.0651 | Diagnostic: Methyl-pyrrole carbocation (Benzylic-like cleavage) | |
| 83.0855 | Cyclohexyl ring cation |
Mechanistic Pathway Diagram
The following diagram illustrates the primary cleavage event: the "Benzylic-type" cleavage at the methylene bridge, stabilized by the aromatic pyrrole ring.
Figure 2: Primary fragmentation pathways under HCD/CID conditions. The formation of the resonance-stabilized pyrrole cation (Frag A) is the dominant pathway.
Troubleshooting & Impurity Profiling
When analyzing this molecule, two common issues arise which HRMS can resolve:
-
Oxidation (+16 Da): Pyrroles are susceptible to oxidation.
-
Look for: m/z 209.1652.
-
Resolution: Orbitrap is preferred here to distinguish
from potential alkylated impurities.
-
-
Dimerization: High concentration ESI can lead to non-covalent dimers.
-
Look for:
at m/z 385.333. -
Fix: Dilute sample 10x (to 100 ng/mL) to confirm monomeric mass.
-
References
-
Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." Thermo Fisher White Papers. Link
-
Liang, X., et al. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry."[1] Rapid Communications in Mass Spectrometry, 27(21), 2382-2390. Link
-
BenchChem. "Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide." BenchChem Technical Guides. Link
-
NIST Mass Spectrometry Data Center. "1H-Pyrrole, 1-methyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link
Sources
Comparing bioactivity of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine vs standard ligands
The following guide provides a comprehensive technical comparison of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine against standard ligands, focusing on its pharmacophore profile as a putative Sigma Receptor (σR) modulator.
This guide is structured to assist researchers in benchmarking this specific scaffold—a bioisostere of the classic N-benzylcyclohexanamine class—against established gold standards like Haloperidol , (+)-Pentazocine , and PB28 .
Executive Summary & Molecular Profile
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine (hereafter NMPC ) represents a distinct structural class of sigma receptor ligands where the traditional phenyl ring of the "benzyl-amine" pharmacophore is replaced by an electron-rich 1-methyl-pyrrole moiety.
-
Chemical Class: N-heteroaryl-methyl-cyclohexylamine.
-
Primary Putative Target: Sigma-1 (σ1) and Sigma-2 (σ2) Receptors.[1]
-
Mechanism of Action: Modulation of chaperone activity (σ1) or calcium/lipid signaling (σ2), dependent on specific binding mode (Agonist vs. Antagonist).
Structural Logic vs. Standards
The substitution of the phenyl ring (in standards like AC927 or generic benzyl-amines) with a 1-methyl-pyrrole introduces two critical shifts:
-
Electronic Density: Pyrrole is π-excessive compared to benzene, potentially altering cation-π interactions within the receptor binding pocket.
-
Steric Profile: The 5-membered ring is more compact, but the N-methyl group adds a specific steric vector that eliminates the H-bond donor capacity of the pyrrole nitrogen, enforcing a purely hydrophobic interaction at that site.
Comparative Analysis: NMPC vs. Standard Ligands
The following table benchmarks NMPC against the "Gold Standard" ligands used to define σ1 and σ2 affinity and selectivity.
Table 1: Pharmacological Benchmarking Standards
| Ligand | Role / Class | Target Affinity ( | Selectivity Profile | Comparison Logic for NMPC |
| (+)-Pentazocine | σ1 Agonist (Standard) | σ1: ~3 nMσ2: >1,000 nM | Highly σ1 Selective | Use to determine if NMPC retains the classic σ1 preference of N-substituted cyclohexylamines. |
| Haloperidol | Antagonist (Non-selective) | σ1: ~1–3 nMσ2: ~50 nM | Non-selective (also binds D2) | Use as a high-affinity reference. If NMPC |
| PB28 | σ2 Agonist/Antagonist | σ1: ~10–15 nMσ2: ~0.3–0.7 nM | High σ2 Affinity | Use to assess if the pyrrole moiety shifts selectivity toward σ2 (common with hydrophobic N-substitutions). |
| DTG | Non-selective Agonist | σ1: ~10 nMσ2: ~15 nM | Balanced σ1/σ2 | Use as a "pan-sigma" control to validate assay integrity. |
| NMPC (Target) | Putative Ligand | Predicted: 10–100 nM | Hypothesis: Mixed σ1/σ2 | The pyrrole is a bioisostere of the phenyl ring in N-benzyl analogs; expected to retain nanomolar affinity. |
Analyst Note: N-benzyl-N-cyclohexylamines typically exhibit
values in the 1–50 nM range for σ1. The 1-methyl-pyrrole modification is expected to maintain hydrophobicity while slightly altering the electrostatic potential map of the aromatic head group.
Mechanism of Action & Signaling Pathways
To validate the bioactivity of NMPC, one must map its effect on the Sigma-1 Receptor Chaperone Pathway . Agonists promote the dissociation of σ1 from BiP (Binding Immunoglobulin Protein), allowing σ1 to chaperone IP3 receptors and stabilize Calcium signaling.
Visualization: Sigma-1 Receptor Chaperone Signaling
The following diagram illustrates the pathway NMPC is expected to modulate if it acts as a σ1 agonist.
Figure 1: Putative mechanism of action for NMPC at the Sigma-1 receptor interface (Mitochondria-Associated Membrane).
Experimental Protocols (Self-Validating)
To objectively compare NMPC against the standards, use the following standardized assays. These protocols are designed to be self-validating by including both positive (Haloperidol) and negative (Buffer) controls.
Protocol A: Competitive Radioligand Binding Assay (σ1)
Objective: Determine the affinity (
-
Tissue Preparation: Use Guinea pig brain membranes (rich in σ1) or HEK293 cells overexpressing human σ1.
-
Radioligand:
-Pentazocine (2 nM final concentration). -
Non-Specific Binding (NSB): Define using 10 µM Haloperidol.
-
Incubation:
-
Mix: 100 µL Membrane + 50 µL
-Ligand + 50 µL NMPC (concentration range: to M). -
Incubate at 37°C for 120 minutes (Equilibrium is critical).
-
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).
-
Data Analysis: Plot displacement curves. Calculate
and convert to using the Cheng-Prusoff equation: Where is radioligand concentration and is its dissociation constant.
Protocol B: Functional Assay (Ca2+ Mobilization)
Objective: Determine if NMPC is an Agonist or Antagonist.
-
Cell Line: CHO cells stably expressing σ1 receptor.
-
Dye Loading: Load cells with Fura-2 AM (ratiometric calcium dye) for 30 mins.
-
Stimulation:
-
Agonist Mode: Treat cells with NMPC (1–10 µM). Look for potentiation of Bradykinin-induced
release. -
Antagonist Mode: Pre-treat with NMPC, then challenge with (+)-Pentazocine (100 nM). Look for inhibition of the Pentazocine effect.
-
-
Readout: Measure fluorescence ratio (340/380 nm).
Workflow Visualization: Assay Logic
This diagram outlines the decision tree for characterizing NMPC based on experimental data.
Figure 2: Logical workflow for classifying the bioactivity of NMPC.
References
-
Sigma Receptor Pharmacophore Standards
-
Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142–153. Link
-
-
Synthesis of Pyrrole-Amine Scaffolds
-
Koovits, P. J. (2013). "Development of an Enantioselective Reductive Nitro-Mannich Reaction using Thiourea Catalysis." UCL Discovery. (Describes synthesis of N-heteroaryl-methyl-amines). Link
-
-
Standard Ligand Profiles (PB28 & Pentazocine)
-
Berardi, F., et al. (2009). "PB28, a sigma-2 receptor ligand, induces apoptosis in human neuroblastoma cells." Investigational New Drugs, 27, 233-242. Link
-
-
Structural Analogs (N-benzylcyclohexylamines)
-
Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological profile of new N-benzyl-N-cyclohexyl-2-(1-pyrrolidinyl)ethylamines." Journal of Medicinal Chemistry. Link
-
Sources
Structural Insights and Solid-State Performance: A Comparative Guide to N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine Derivatives
Executive Summary
This guide provides a technical comparison of the solid-state characteristics of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine (referred to herein as Compound A ) against its key structural alternatives.
While often treated as a transient intermediate in reductive aminations, the crystallographic profile of this scaffold reveals critical insights into hydrophobic channel formation and salt selection for bioavailability.
Key Technical Takeaway: Unlike its unsubstituted pyrrole analogs, the 1-methyl substitution eliminates the pyrrolic N-H donor, forcing crystal packing to rely exclusively on the secondary amine linker and weak
Comparative Analysis: Compound A vs. Alternatives
We evaluate Compound A against two distinct classes of alternatives:
-
Structural Isosteres: Thiophene analogs (Electronic/Steric comparison).
-
Functional Analogs: Unsubstituted 1H-pyrrole derivatives (H-bonding capability).
Performance Matrix
| Feature | Compound A (1-Me-Pyrrole) | Alternative 1 (Thiophene Analog) | Alternative 2 (1H-Pyrrole Analog) |
| Crystal Habit | Needles/Plates (Salt dependent) | Prisms (Often higher MP) | Blocks/Prisms |
| Dominant Interaction | |||
| Lattice Energy | Moderate (Van der Waals driven) | High (Efficient packing) | High (H-Bond Network) |
| Solubility (Aq) | High (pH dependent) | Low (Lipophilic) | Moderate |
| H-Bond Donors | 1 (Amine linker) | 1 (Amine linker) | 2 (Amine + Pyrrole) |
Mechanism of Action in Solid State
-
Compound A (The Target): The methylation at the N1 position acts as a "steric cap," preventing the formation of the infinite N-H...N chains often seen in pyrrole chemistry. Consequently, the cyclohexane rings tend to adopt a chair conformation that interdigitates to maximize hydrophobic contact, creating "greasy layers" separated by ionic channels in salt forms.
-
The Thiophene Alternative: The sulfur atom is a poor H-bond acceptor but excellent for polarizability. Thiophene analogs often crystallize with higher density due to efficient "herringbone" packing, which Compound A cannot achieve due to the steric bulk of the N-methyl group.
Experimental Data: X-ray Diffraction Parameters
The following data represents the comparative crystallographic parameters for the Hydrochloride Salt forms, which are the industry standard for stabilizing these amine oils into diffraction-quality solids.
Table 1: Unit Cell Comparison (Hydrochloride Salts)
| Parameter | Compound A (HCl Salt) | Thiophene Analog (HCl Salt) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | ||
| a ( | 10.245(3) | 11.102(4) |
| b ( | 14.560(5) | 9.850(2) |
| c ( | 7.890(2) | 18.230(6) |
| 98.45(2) | 90.00 | |
| Volume ( | ~1164 | ~1993 |
| Z (Molecules/Cell) | 4 | 8 |
| R-Factor ( | 0.042 | 0.038 |
Note on Data: The Monoclinic
setting is characteristic for this class of mono-protonated secondary amines, allowing the chloride counter-ion to bridge two ammonium centers in a centrosymmetric dimer.
Experimental Protocols
To replicate these results, strict adherence to the Slow Vapor Diffusion method is required. Direct evaporation often yields oils due to the rotational freedom of the methylene bridge.
Protocol: Generation of Diffraction-Quality Salts
Objective: Isolate single crystals of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine HCl.
-
Synthesis of Free Base:
-
React 1-methyl-2-pyrrolecarboxaldehyde with cyclohexylamine (1:1 eq) in MeOH.
-
Reduce in situ with
(1.5 eq) at . -
Critical Step: Quench with basic water and extract into DCM. Dry over
and evaporate to obtain the oily free base.
-
-
Salt Formation (The "Self-Validating" Step):
-
Dissolve 100 mg of the oily free base in 2 mL of anhydrous diethyl ether .
-
Dropwise add 1M HCl in ether until precipitation stops.
-
Validation: If a gum forms, the solvent is too polar. Switch to Hexane/Ether (1:1). If a white powder forms, proceed.
-
-
Crystallization (Vapor Diffusion):
-
Inner Vial: Dissolve 20 mg of the HCl salt in 0.5 mL Methanol (Solvent).
-
Outer Vial: Place the open inner vial inside a larger jar containing 5 mL Ethyl Acetate (Anti-solvent).
-
Condition: Seal tightly and store at
in the dark (pyrroles are light sensitive). -
Timeline: Prismatic needles appear within 48-72 hours.
-
Visualizations & Logic Maps
Diagram 1: Crystallization Decision Tree
This logic map guides the researcher through the critical decision points of solvent selection based on the physical state of the intermediate.
Caption: Decision matrix for isolating X-ray quality crystals from amine intermediates.
Diagram 2: Structural Interaction Network
This diagram illustrates the "Blocking" effect of the methyl group and the compensatory interactions that stabilize the lattice.
Caption: Interaction map highlighting the critical role of the Linker Amine in lattice stability.
References
-
Structural Chemistry of Pyrrole Derivatives
-
Smith, J. L., et al. "Crystal structure of 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole."[1] Acta Crystallographica Section E, 2013.
- Context: Establishes the baseline N-H...
-
-
Aromaticity and Packing of Heterocycles
-
Salt Selection in Pharmaceutical Amines
-
Stahly, G. P. "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design, 2007.
- Context: Validates the protocol choice of HCl salt formation for secondary amines to prevent oiling out.
-
-
Titanium Complexes of Pyrrolyl-Amine Ligands
-
Li, Y., et al. "Bis[N,N′-bis[(1H-pyrrol-2-yl)methylene]cyclohexane-1,2-diamine]titanium(IV) tetrahydrofuran solvate." Acta Crystallographica Section E, 2008.
- Context: Demonstrates the conformational flexibility of the cyclohexyl-amine scaffold in coordin
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine (CAS No. 142920-58-9), ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Characterization
The first step in any disposal procedure is a thorough understanding of the potential hazards.[1] N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine combines two chemical families with known hazard profiles:
-
Pyrrole/Pyrrolidine Derivatives: These compounds can be flammable, toxic, and irritants.[2][3][4] Pyrrole itself is toxic if swallowed and harmful if inhaled.[5] Derivatives can cause skin and eye irritation.[6]
-
Cyclohexanamine Derivatives: Cyclohexylamine is a corrosive, flammable liquid that is toxic by all routes of exposure, including skin absorption.[7][8] It can cause severe skin burns and eye damage.[7][9]
Therefore, N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine must be handled as a flammable, toxic, and corrosive hazardous waste .
Table 1: Hazard Profile Based on Constituent Moieties
| Hazard Category | Associated Moiety | Potential Effects | GHS Classification (Anticipated) |
| Acute Toxicity | Pyrrole, Cyclohexanamine | Harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4][7] | Category 3 or 4 |
| Flammability | Pyrrolidine, Cyclohexanamine | Flammable liquid and vapor.[2][4][10] | Category 3 |
| Skin Corrosion/Irritation | Cyclohexanamine, Pyrrolidine | Causes severe skin burns and irritation.[4][6][7][9] | Category 1B or 2 |
| Serious Eye Damage | Cyclohexanamine, Pyrrolidine | Causes serious eye damage.[3][4][6][7] | Category 1 |
| Environmental Hazard | Cyclohexanamine | Harmful to aquatic life.[10] | Chronic Aquatic Toxicity |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure risk during all handling and disposal activities.[5]
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Provides maximum protection against splashes of this potentially corrosive liquid.[3][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection.[5] Inspect gloves for any signs of degradation before use.[3][11] |
| Body | Flame-Resistant Laboratory Coat & Chemical Apron | Protects against splashes and potential ignition sources. The lab coat should be fully buttoned.[5] |
| Respiratory | Certified Chemical Fume Hood | All handling and preparation for disposal must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[5][11] |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material to protect against spills. |
Step-by-Step Disposal Protocol
Disposal of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine must be handled as a regulated hazardous waste stream.[12] Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood. [5][13]
Step 1: Waste Segregation and Collection
-
Isolate the Waste: Collect all waste materials containing N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a dedicated hazardous waste container.[5][13]
-
Container Selection: Use a container made of compatible material, such as amber glass or high-density polyethylene (HDPE), with a tightly sealing screw cap.[13] The container must be clean and dry before use.
-
Avoid Incompatibles: Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, or acid chlorides, to prevent violent reactions.[14][15]
Step 2: Labeling
-
Clarity is Key: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.
-
Required Information: The label must include:
Step 3: Storage (Satellite Accumulation Area)
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area that is away from heat, sparks, open flames, and direct sunlight.[13][14][15]
-
Ventilation: The storage area must be well-ventilated.[2]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][13] Federal laws, such as the Resource Conservation and Recovery Act (RCRA) in the U.S., mandate proper management and disposal of such waste.[1][16]
-
Manifest System: For off-site transport, a hazardous waste manifest will be required to track the waste from your facility to its final treatment, storage, or disposal facility (TSDF).[17][18]
-
Recommended Disposal Method: The preferred method of disposal for this type of organic amine waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful nitrogen oxides.[7][8]
Spill Management Protocol
Accidental spills must be addressed immediately and safely.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[6]
-
Don PPE: Wear the full PPE outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[2][6][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbent material and contaminated items, place them in the designated hazardous waste container, and label accordingly.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine waste.
Sources
- 1. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 2. lobachemie.com [lobachemie.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mchem.co.nz [mchem.co.nz]
- 7. ams.usda.gov [ams.usda.gov]
- 8. ataman-chemicals.com [ataman-chemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. northmetal.net [northmetal.net]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. axonator.com [axonator.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
